L-Allylglycine L-Allylglycine L-Allylglycine is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 16338-48-0
VCID: VC21543291
InChI: InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1
SMILES: C=CCC(C(=O)O)N
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

L-Allylglycine

CAS No.: 16338-48-0

Cat. No.: VC21543291

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

L-Allylglycine - 16338-48-0

CAS No. 16338-48-0
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name (2S)-2-aminopent-4-enoic acid
Standard InChI InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1
Standard InChI Key WNNNWFKQCKFSDK-BYPYZUCNSA-N
Isomeric SMILES C=CC[C@@H](C(=O)O)N
SMILES C=CCC(C(=O)O)N
Canonical SMILES C=CCC(C(=O)O)N

Chemical Properties

L-Allylglycine (2S-amino-4-pentenoic acid) is a modified amino acid characterized by an allyl group attached to the alpha carbon. This compound has distinct chemical and physical properties that contribute to its biological activity.

PropertyValue
CAS Number16338-48-0
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
SMILES NotationNC@@HC(O)=O
Physical StateCrystalline solid
Relative Density1.1808 g/cm³ (Estimated)
SolubilityPBS (pH 7.2): 10 mg/mL (86.86 mM); Ethanol: Insoluble

L-Allylglycine exhibits chemical stability under standard laboratory conditions but requires appropriate storage to maintain its integrity. The compound can be kept at room temperature for short periods but is typically stored at -20°C for long-term preservation, with a reported stability of ≥4 years under these conditions .

Pharmacological Effects

The primary pharmacological effect of L-Allylglycine is its ability to inhibit glutamic acid decarboxylase (GAD), the enzyme responsible for the conversion of glutamate to GABA. This inhibition leads to several measurable effects in experimental models.

Effects on GAD Activity

L-Allylglycine reduces GAD activity by approximately 60% when administered at a dose of 39.8 μmol/g per hour in ex vivo mouse brain preparations . Interestingly, in vitro studies have shown that L-Allylglycine inhibits GAD only at relatively high concentrations (1-80 mM), suggesting that its more potent in vivo effects may be due to metabolic conversion to active metabolites .

Effects on GABA Levels

Administration of L-Allylglycine (1.2 mmol/kg, i.p.) has been shown to induce convulsions and decrease GABA concentration throughout multiple brain regions including the cerebellum, pons, medulla, striatum, cortex, and hippocampus in mice . The reduction in GABA levels follows a region-specific pattern, with differential effects observed in various cellular compartments within each brain region .

Behavioral Effects

Chronic administration of L-Allylglycine (3.2 μg/0.5 μl per hour for 13 days) in rats has been shown to:

  • Increase locomotor activity in open field tests

  • Impair attention in the 5-choice serial reaction time task (5CSRTT)

These behavioral manifestations are consistent with the compound's neurochemical effects and highlight its utility in modeling certain aspects of neurological and psychiatric conditions.

Mechanism of Action

L-Allylglycine exhibits a complex mechanism of action that extends beyond simple enzyme inhibition.

Direct and Indirect GAD Inhibition

While L-Allylglycine can directly inhibit GAD at high concentrations in vitro, its more potent in vivo activity is attributed to metabolic conversion to 2-keto-4-pentanoic acid, which is a more potent convulsant and GAD inhibitor . This metabolic activation explains the disparity between in vitro and in vivo potency.

Effects on Neurotransmitter Distribution

In the cerebellum, the decrease in GABA immunoreactivity after L-Allylglycine treatment is less pronounced in basket cell terminals compared to other GABA-containing elements, indicating cell-type-specific responses .

Temporal Dynamics

The changes in neurotransmitter distribution following L-Allylglycine administration are evident after just 20 minutes of seizure activity and remain qualitatively similar after 60 minutes of seizure (in animals that were paralyzed and ventilated), suggesting a rapid onset of action .

Research Applications

L-Allylglycine has become an important tool in various research domains due to its specific effects on GABAergic neurotransmission.

Neuroscience Research

The compound is widely used in neuroscience studies investigating:

  • Attention and impulse control mechanisms

  • Fear and anxiety responses

  • Seizure models, particularly for treatment-resistant seizures

Neurochemical Studies

L-Allylglycine serves as a valuable probe for studying:

  • GABA synthesis and metabolism

  • Regional and cellular distribution of neurotransmitters in the brain

  • Neurochemical changes associated with seizure activity

Plant Science Applications

Recent research has explored the role of L-Allylglycine in plant systems, particularly in studying:

  • GABA signaling pathways in plants

  • Aluminum stress tolerance mechanisms

  • GAD activity in non-animal systems

Synthesis Methods

Several approaches have been developed for the synthesis of L-Allylglycine, with asymmetric synthesis methods being particularly important for obtaining the pure L-enantiomer.

Asymmetric Synthesis

One well-documented method involves the alkylation of pseudoephedrine glycinamide, which provides an efficient route to both L-Allylglycine and N-Boc-L-Allylglycine . This approach offers high diastereoselectivity and minimal racemization.

The synthesis typically involves the following steps:

  • Preparation of pseudoephedrine glycinamide from pseudoephedrine and glycine methyl ester

  • Enolization and subsequent alkylation of the glycinamide

  • Hydrolysis of the alkylation product to obtain L-Allylglycine or derivatization to obtain protected forms such as N-Boc-L-Allylglycine

This methodology provides an "exceedingly practical method for the preparation of salt-free α-amino acids of high enantiomeric purity" and has become a standard approach in the synthesis of unnatural amino acids.

Metabolism

The metabolism of L-Allylglycine exhibits interesting species-specific patterns that contribute to its biological effects.

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